Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid
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Overview
Description
Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a fluorine atom and a tert-butoxycarbonyl group. Its stereochemistry and functional groups make it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of the functional groups. Common synthetic routes include:
Cyclization Reactions: Formation of the bicyclic core through cyclization reactions involving suitable precursors.
Fluorination: Introduction of the fluorine atom using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection and Deprotection: Use of protecting groups like tert-butoxycarbonyl (Boc) to protect amine functionalities during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S,5R,6S)-Ethyl 5-(Pentan-3-Yl-Oxy)-7-Oxa-Bicyclo[4.1.0]Hept-3-Ene-3-Carboxylate
- Ethyl (3R,4S,5S)-4,5-Epoxy-3-(1-Ethyl-Propoxy)-Cyclohex-1-Ene-1-Carboxylate
Uniqueness
Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[221]Heptane-3-Carboxylic Acid stands out due to its unique combination of stereochemistry, functional groups, and bicyclic structure
Biological Activity
Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid (CAS No. 1290625-57-8) is a synthetic compound belonging to the class of azabicyclic compounds, which have garnered attention for their potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H20FNO4, with a molecular weight of approximately 273.3 g/mol. The structure features a bicyclic framework that is significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its inhibitory effects on various enzymes and receptors involved in inflammatory and pain pathways.
Research indicates that the compound exhibits inhibitory activity against specific enzymes related to the endocannabinoid system and inflammatory processes:
- N-acylphosphatidylethanolamine-specific phospholipase D (NAAA) : The compound has shown high selectivity for NAAA, which is involved in the metabolism of bioactive lipids. In vitro studies demonstrated that it can inhibit NAAA with an IC50 value in the low micromolar range, suggesting potential use in managing inflammatory conditions .
- Fatty Acid Amide Hydrolase (FAAH) : The compound also displays inhibitory effects on FAAH, an enzyme that degrades endocannabinoids, thereby potentially enhancing endocannabinoid signaling .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its analogs:
Table 1: Comparative Inhibitory Activity of Azabicyclic Compounds
Compound | Target Enzyme | IC50 (µM) | Selectivity |
---|---|---|---|
Compound A | NAAA | 0.33 | High |
Racemic-(1S,3S,4S,5R) | NAAA | 0.62 | Moderate |
Compound B | FAAH | 0.78 | High |
Data compiled from various studies on azabicyclic compounds.
Case Study: In Vivo Efficacy
In vivo studies conducted on animal models indicated that this compound significantly reduced pain responses associated with inflammatory stimuli . The results suggest its potential utility as an analgesic agent.
Properties
Molecular Formula |
C12H18FNO4 |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
(3S,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-6-4-7(8(13)5-6)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6?,7?,8-,9+/m1/s1 |
InChI Key |
ZZOLHPFGDKIOCE-YNTFGVKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C2CC1C[C@H]2F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)F |
Origin of Product |
United States |
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